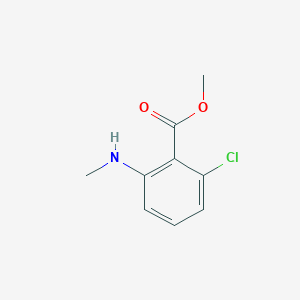

Methyl 2-chloro-6-(methylamino)benzoate

Beschreibung

Structural Elucidation and Physicochemical Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name for this compound is methyl 2-chloro-6-(methylamino)benzoate , derived from its parent benzoic acid, methyl ester. The numbering prioritizes the chlorine substituent at position 2 and the methylamino group at position 6, adhering to the substituent-priority rules. Key identifiers include:

| Parameter | Value |

|---|---|

| Molecular formula | C₉H₁₀ClNO₂ |

| Molecular weight | 199.63 g/mol |

| CAS registry number | 1379595-97-7 |

| MDL number | MFCD24387373 |

| Purity | ≥95% (commercially available) |

The systematic identification aligns with the structure, where the ester group (-COOCH₃) occupies position 1, chlorine at position 2, and methylamino (-NHCH₃) at position 6 on the benzene ring.

Molecular Geometry and Crystallographic Analysis

The molecular geometry is determined by the planar benzene ring with substituents in a meta-ortho configuration. The chlorine atom at position 2 and methylamino group at position 6 create steric and electronic interactions influencing the compound’s spatial arrangement.

Key Structural Features:

- Benzene Ring : Aromaticity ensures a planar structure with alternating single and double bonds.

- Ester Group : The carbonyl oxygen (C=O) at position 1 is electron-withdrawing, stabilizing the ring through resonance.

- Chlorine Substituent : At position 2, the electronegative chlorine atom induces inductive effects, deactivating the ring toward electrophilic substitution.

- Methylamino Group : At position 6, the -NHCH₃ group is electron-donating via resonance, potentially activating the ring toward certain reactions.

Crystallographic Data :

No experimental crystal structure data are available in the provided sources. However, theoretical models suggest hydrogen bonding between the methylamino group and adjacent carbonyl oxygen or chlorine atoms may stabilize intermolecular interactions in the solid state. Further X-ray diffraction studies are required to confirm these hypotheses.

Spectroscopic Profiling

Spectroscopic methods provide critical insights into molecular structure and functional groups. Below is a summary of predicted and inferred data:

¹H NMR Spectroscopy

Hypothetical spectral assignments (based on analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl ester (COOCH₃) | 3.7–3.9 | Singlet |

| Methylamino (NHCH₃) | 2.5–3.0 | Singlet |

| Aromatic protons (H-3, H-4, H-5) | 6.5–8.0 | Multiplet |

Key Notes :

- The methyl ester protons appear as a singlet due to symmetry.

- Aromatic protons split into multiplets depending on substituent proximity.

¹³C NMR Spectroscopy

Predicted carbon signals:

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165–175 |

| Chlorine-bearing carbon (C-2) | 130–140 |

| Methylamino-bearing carbon (C-6) | 110–120 |

| Aromatic carbons (C-3, C-4, C-5) | 120–150 |

| Methyl ester (CH₃) | 50–55 |

| Methylamino (CH₃) | 35–40 |

FT-IR Spectroscopy

Characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1700–1750 |

| N-H (methylamino) | 3300–3350 |

| C-Cl (stretch) | 600–800 |

| Aromatic C-H (stretch) | 3000–3100 |

Eigenschaften

IUPAC Name |

methyl 2-chloro-6-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAWGTMGDCIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Monomethylation of 2-amino-6-chlorobenzoate

A prominent method described in patent US8865742B2 involves the monomethylation of the amino group in 2-amino-6-chlorobenzoate to yield methyl 2-chloro-6-(methylamino)benzoate. The process steps are:

- Starting from 2-amino-6-chlorobenzoate, selective methylation of the amino group is carried out using methylating agents.

- The reaction is typically conducted in the presence of an organic solvent such as dichloromethane, toluene, or diisopropyl ether.

- Acid chlorides may be formed as intermediates using reagents like thionyl chloride (SOCl2) to activate the carboxylic acid group before methylation.

- The reaction conditions are optimized to avoid over-alkylation and ensure high selectivity for the monomethylated product.

This method leverages the formation of amide bonds through condensation reactions, often facilitated by coupling reagents such as 4-(4,6-dimethoxy-(1,3,5)-triazin-2-yl)-4-methyl-morpholinium chloride or isoxazolium salts to improve yields and reaction rates.

Preparation via Reduction of Nitro Precursors and Subsequent Methylation

Another approach involves the reduction of nitro-substituted methyl 2-chloro-6-nitrobenzoate derivatives to the corresponding amino compound, followed by methylation of the amino group:

- Nitro precursors such as methyl 2-chloro-6-nitrobenzoate are reduced using catalytic hydrogenation with catalysts like Raney nickel, palladium on carbon (Pd/C), or chemical reducing agents such as sodium borohydride (NaBH4) under hydrogen gas pressure.

- The reduction is typically carried out in solvents including ethyl acetate, alcohols, ethers, or chloro solvents to optimize reaction efficiency.

- After reduction to the amino derivative, selective methylation of the amino group yields this compound.

Summary of Key Reaction Conditions and Reagents

Research Findings and Optimization Insights

- Selectivity : Controlling the temperature during methylation is critical to avoid over-alkylation of the amino group. Lower temperatures (0–5°C) favor monomethylation.

- Solvent Effects : Polar aprotic solvents such as dichloromethane and ethers improve reaction kinetics and product purity.

- Catalyst Use : The use of coupling reagents like DTMM chloride enhances amide bond formation efficiency when preparing intermediates.

- Reduction Efficiency : Catalytic hydrogenation with Raney nickel under hydrogen gas pressure provides high yields of amino intermediates with minimal side products.

- Safety and Environmental Considerations : Use of thionyl chloride and other chlorinating agents requires careful handling due to toxicity and corrosiveness. Reduction reactions under hydrogen require explosion-proof setups.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Monomethylation of 2-amino-6-chlorobenzoate | 2-amino-6-chlorobenzoate | Methylamine, acid chloride, DTMM chloride, DCM, 0–5°C | High selectivity, well-established | Requires acid chloride formation, sensitive reagents |

| Reduction of nitro precursor + methylation | Methyl 2-chloro-6-nitrobenzoate | Raney Ni/Pd-C, H2, ethyl acetate; methylation step | Mild conditions, scalable | Multi-step, requires hydrogenation setup |

| Diazotization and reduction route | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, hypophosphorous acid, iron powder, aqueous | One-pot synthesis of amine intermediates | Indirect route, requires multiple steps |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-6-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-6-(methylamino)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-6-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- This compound: Features a simple benzoate ester with methylamino and chlorine substituents.

- Compound 28: Incorporates a purine ring system (2-chloro-6-(methylamino)-9H-purin-9-yl) linked via a methylene group to the benzoate ester.

Synthesis: Compound 28 is synthesized via N9-alkylation of 2,6-dichloropurine with methyl-4-(bromomethyl)benzoate, whereas this compound is derived from secondary amine formation. The purine moiety in Compound 28 enhances binding affinity to biological targets like YTHDC1 proteins, a feature absent in the simpler benzoate ester .

Comparison with Tribenuron-methyl

Structural Differences :

- This compound: Lacks sulfonylurea and triazine groups.

- Tribenuron-methyl : Contains a sulfonylurea bridge and a triazine ring (IUPAC name: Methyl 2-[4-methoxy-6-methyl-1,3,5-triazin-2-yl(methyl)carbamoylsulfamoyl]benzoate).

Function: Tribenuron-methyl is a triazinylsulfonylurea herbicide that inhibits acetolactate synthase (ALS) in plants. In contrast, this compound lacks direct herbicidal activity but may contribute to synthesizing ALS inhibitors through structural modifications .

Molecular Weight :

- Tribenuron-methyl: Higher molecular weight (~364.4 g/mol) due to the triazine-sulfonylurea moiety.

- This compound: Lower molecular weight (~229.7 g/mol) .

Comparison with Methyl 2-chloro-6-(chlorosulfonyl)benzoate

Reactivity :

- Methyl 2-chloro-6-(chlorosulfonyl)benzoate : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling sulfonamide formation.

- This compound: The methylamino group (-NHCH₃) participates in hydrogen bonding and alkylation reactions.

Comparison with Ethyl 2-amino-6-chloro-3-methylbenzoate

Substituent Effects :

- Ethyl 2-amino-6-chloro-3-methylbenzoate: Contains an ethyl ester, amino group (-NH₂), and an additional methyl group at position 3.

- This compound: Methyl ester and methylamino group (-NHCH₃) at position 5.

The amino group allows for diazotization or acylation, whereas the methylamino group in the latter favors nucleophilic substitutions .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₉H₁₀ClNO₂ | ~229.7 | Methylamino, Chlorine | Synthetic intermediate |

| Compound 28 | C₁₄H₁₅ClN₅O | 304.097 | Purine, Chlorine | Epigenetic ligand |

| Tribenuron-methyl | C₁₅H₁₇N₅O₆S | ~364.4 | Triazine, Sulfonylurea | Herbicide |

| Methyl 2-chloro-6-(chlorosulfonyl)benzoate | C₈H₆Cl₂O₄S | ~277.1 | Chlorosulfonyl | Sulfonamide precursor |

Biologische Aktivität

Methyl 2-chloro-6-(methylamino)benzoate, also known as methyl 2-chloro-6-methylaminobenzoate, is an organic compound with significant potential in various biological applications. Its structure features a chlorine atom and a methylamino group attached to a benzoate moiety, which contributes to its unique chemical properties and biological activities. This article explores the compound's biological activity, including its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods, including nucleophilic aromatic substitution and other organic synthesis techniques. The choice of method can influence the yield and purity of the final product.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on human cell lines. In vitro assays have shown that the compound exhibits varying levels of toxicity depending on the concentration and type of cell line tested.

| Cell Line | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| HEK293 (Kidney) | 0.1 | >85 |

| 11 | ~60 | |

| 29 | <15 | |

| CACO2 (Colon) | 0.1 | >90 |

| 11 | <50 | |

| SH-SY5Y (Neuronal) | 0.1 | ~70 |

The results indicate that concentrations above 7.3 mM significantly inhibit cell growth and proliferation across various human cell lines, suggesting a mild to moderate cytotoxic profile that warrants further investigation for safety in potential applications .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular receptors or enzymes, leading to altered gene expression or metabolic pathways. The presence of the methylamino group is particularly relevant for its interaction with biological systems, potentially affecting neurotransmitter pathways or other signaling mechanisms.

Case Studies

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of related benzoate derivatives, this compound was evaluated for its efficacy against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Findings:

- Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential.

Safety and Toxicological Profile

While the compound shows promising biological activities, safety assessments are critical. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, necessitating guidelines for safe handling and application in research or industrial settings .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-chloro-6-(methylamino)benzoate, and how can reaction yields be optimized?

A1: The synthesis typically involves esterification of 2-chloro-6-(methylamino)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Key steps include:

- Protecting the methylamino group during esterification to prevent side reactions (e.g., using Boc-protection followed by deprotection) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Yield optimization by varying reaction temperature (40–60°C), solvent polarity, and catalyst loading. Monitor progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. Q2. What safety protocols are critical when handling this compound in the lab?

A2:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Label all containers with hazard warnings (e.g., irritant, toxic) and store in sealed, light-resistant containers .

- Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations with gas detectors.

- Emergency protocols: Immediate eye wash/shower access and decontamination procedures for spills .

Q. Q3. How can the purity of this compound be validated?

A3:

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220–260 nm. Compare retention times with standards .

- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., methyl ester at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 214.04 (calculated for C₉H₁₀ClNO₂) .

Advanced Research Questions

Q. Q4. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

A4: Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies:

Q. Q5. What mechanistic insights can be gained from studying substituent effects in related benzoate derivatives?

A5:

- Compare reactivity of chloro, bromo, and methylamino substituents in nucleophilic aromatic substitution (e.g., bromo derivatives in show higher electrophilicity).

- Use DFT calculations to model electronic effects (e.g., Hammett σ constants) on reaction pathways.

- Investigate steric hindrance via X-ray crystallography (e.g., methylamino group orientation in the crystal lattice) .

Q. Q6. How can this compound serve as a precursor in drug synthesis?

A6:

- Herbicide Analogues : Modify the methylamino group to mimic sulfonylurea herbicides (e.g., tribenuron methyl in ) via urea or sulfonamide linkages.

- Pharmaceutical Intermediates : React with heterocycles (e.g., pyridine derivatives in ) to build antimalarial or anticancer scaffolds.

- Prodrug Design : Ester hydrolysis under physiological conditions to release active carboxylic acids .

Experimental Design & Data Analysis

Q. Q7. How to design a stability study for this compound under varying pH and temperature?

A7:

- Conditions : Incubate samples at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 25°C, 40°C, and 60°C.

- Analysis : Monitor degradation via HPLC every 24 hours. Calculate degradation kinetics (Arrhenius plots for temperature dependence).

- Identify Byproducts : Use LC-MS to detect hydrolyzed products (e.g., free carboxylic acid at m/z 200.02) .

Q. Q8. What strategies can address low yields in coupling reactions involving this compound?

A8:

- Screen catalysts: Pd(OAc)₂ for cross-couplings, CuI for Ullmann-type reactions.

- Optimize solvent polarity (DMF for polar intermediates, toluene for non-polar).

- Additives: Use molecular sieves to scavenge water or ligands (e.g., BINAP) to stabilize metal catalysts .

Contradictory Data Resolution

Q. Q9. How to interpret conflicting bioactivity data in cell-based assays?

A9:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.